molecular formula C7H3BrN2O2 B1508612 5-Bromo-6-cyanopicolinic acid CAS No. 959741-34-5

5-Bromo-6-cyanopicolinic acid

Cat. No.: B1508612
CAS No.: 959741-34-5
M. Wt: 227.01 g/mol
InChI Key: TYQJHCWNDSBINB-UHFFFAOYSA-N
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Description

5-Bromo-6-cyanopicolinic acid is a chemical compound with the molecular formula C7H3BrN2O2 It is a derivative of picolinic acid, which is a pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-cyanopicolinic acid typically involves the bromination of 6-cyanopicolinic acid. The reaction conditions include the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent, often under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-cyanopicolinic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as ammonia (NH3) or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted pyridines or other derivatives.

Scientific Research Applications

5-Bromo-6-cyanopicolinic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: It can be employed in the study of enzyme inhibitors and as a tool in molecular biology research.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-bromo-6-cyanopicolinic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context.

Comparison with Similar Compounds

5-Bromo-6-cyanopicolinic acid is similar to other brominated and cyanated picolinic acid derivatives. Some of these similar compounds include:

  • 5-Bromopicolinic acid: Lacks the cyano group.

  • 6-Cyanopicolinic acid: Lacks the bromo group.

  • 5-Bromo-6-methylpicolinic acid: Contains a methyl group instead of a cyano group.

Uniqueness: this compound is unique due to the presence of both bromo and cyano groups on the pyridine ring, which can influence its reactivity and biological activity compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-bromo-6-cyanopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2/c8-4-1-2-5(7(11)12)10-6(4)3-9/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQJHCWNDSBINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726344
Record name 5-Bromo-6-cyanopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959741-34-5
Record name 5-Bromo-6-cyanopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of potassium trimethylsilanoate (0.80 g, 6.22 mmol) in THF (26 mL) was added 5-bromo-6-cyano-pyridine-2-carboxylic acid methyl ester (998 mg, 4.15 mmol). The mixture was heated at 50° C. for 3 h, then was cooled to rt and treated with HCl (4 N in dioxane; 1.60 mL). After 30 min, the mixture was concentrated. The residue was dissolved in hot EtOAc and filtered. The filtrate was concentrated to give the title compound (993 mg, >100%), which was used in the next step without further purification.
[Compound]
Name
potassium trimethylsilanoate
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
998 mg
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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